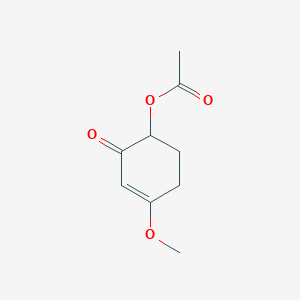

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

(4-methoxy-2-oxocyclohex-3-en-1-yl) acetate |

InChI |

InChI=1S/C9H12O4/c1-6(10)13-9-4-3-7(12-2)5-8(9)11/h5,9H,3-4H2,1-2H3 |

InChI Key |

VGEPTHLWVBRAHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(=CC1=O)OC |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Enzymatic Resolution

The racemic acetate is dissolved in toluene at a concentration of 0.1–0.5 M. Enzymes such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens esterase are introduced at 5–10% w/w relative to the substrate. The mixture is agitated at 30–40°C for 24–48 hours, achieving enantiomeric excesses (ee) of up to 99%. The enzymatic step selectively hydrolyzes one enantiomer, yielding (R)-4-methoxy-2-oxocyclohex-3-en-1-ol and leaving the (S)-acetate unreacted.

Product Isolation and Yield Optimization

Post-hydrolysis, the mixture is filtered to remove the enzyme, and the organic layer is washed with brine. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the target acetate in 65–75% yield. Critical parameters include solvent polarity, enzyme loading, and temperature, which influence reaction kinetics and ee.

Manganese(III) Acetate-Mediated Acetoxylation

Transition metal-mediated acetoxylation offers an alternative synthetic pathway. This method utilizes manganese(III) acetate [Mn(OAc)₃] to introduce the acetoxy group regioselectively.

Reaction Mechanism and Conditions

The precursor 4-methoxy-2-hydroxycyclohex-3-en-1-one is dissolved in acetic acid under nitrogen. Manganese(III) acetate (1.2 equiv) is added at 0°C, and the reaction is warmed to 25°C for 6 hours. The Mn(III) species abstracts a hydrogen atom from the allylic position, generating a radical intermediate that traps acetate to form the desired product.

Purification and Scalability

The crude product is extracted with dichloromethane, washed with sodium bicarbonate, and dried over MgSO₄. Rotary evaporation followed by recrystallization from methanol/diethyl ether yields 70–80% pure this compound. This method is scalable to multigram quantities, with reaction efficiency dependent on the stoichiometry of Mn(OAc)₃ and acetic acid concentration.

Esterification of 4-Methoxy-2-hydroxycyclohex-3-en-1-one

Direct esterification of the hydroxy precursor with acetic anhydride represents a straightforward approach.

Acid-Catalyzed Esterification

4-Methoxy-2-hydroxycyclohex-3-en-1-one (1.0 equiv) is refluxed with acetic anhydride (3.0 equiv) in the presence of sulfuric acid (0.1 equiv) for 4 hours. The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group attacking the electrophilic carbonyl of acetic anhydride.

Neutralization and Crystallization

After cooling, the mixture is neutralized with saturated NaHCO₃ and extracted with ethyl acetate. Solvent removal under reduced pressure affords a crude oil, which is crystallized from hexane/ethyl acetate (3:1) to yield 85–90% product. This method prioritizes cost-effectiveness but requires careful control of acid catalyst concentration to minimize side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the trans-configuration of the acetoxy and methoxy groups. The crystal system is monoclinic (P2₁/c), with unit cell parameters *a = 4.5947 Å, b = 10.5414 Å, c = 19.1611 Å, and β = 94.084°. Weak C—H···O hydrogen bonds and π–π stacking (centroid distance 3.323 Å) stabilize the lattice.

Comparative Analysis of Methods

| Method | Yield | Enantiomeric Excess | Cost | Scalability |

|---|---|---|---|---|

| Chemoenzymatic | 65–75% | 91–99% ee | High | Moderate |

| Mn(III)-Mediated | 70–80% | Racemic | Medium | High |

| Acid-Catalyzed Esterification | 85–90% | Racemic | Low | High |

The chemoenzymatic route excels in enantioselectivity but requires costly enzymes. Mn(III)-mediated synthesis balances yield and scalability, while direct esterification is optimal for racemic production at scale.

Industrial Applications and Pharmacological Relevance

This compound serves as a key intermediate in synthesizing limonoids and coumarin derivatives with antidiabetic and anti-inflammatory properties. Recent patents highlight its role in protecting pancreatic β-cells and improving insulin sensitivity, underscoring its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share functional groups (methoxy, oxo, acetate) or cyclic frameworks but differ in substituent positions or ring systems:

2.1.1 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate ()

- Structure : Cyclopentene ring with ethyl, methoxy, and oxo groups.

- Key Differences : Smaller cyclopentene ring vs. cyclohexene in the target compound; ethyl substituent introduces steric bulk.

- Synthesis : Prepared via acetylation of hydroxy precursors using acetic anhydride .

2.1.2 (E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate ()

- Structure : Phenyl ring with methoxy, acetate, and α,β-unsaturated ketone side chain.

- Key Differences: Aromatic phenyl group vs. non-aromatic cyclohexene; extended conjugation in the side chain.

- Crystallography : Single-crystal X-ray data (R factor = 0.067) confirm planar geometry and conjugation .

2.1.3 2-Methoxy-4-(prop-2-en-1-yl)phenyl acetate ()

- Structure : Phenyl ring with methoxy, acetate, and allyl groups.

- Applications: Structural similarity to eugenol derivatives suggests antimicrobial or flavorant uses .

2.2 Functional Group Analogues

2.2.1 Cyclohexyl Acetate ()

- Structure : Simple cyclohexyl ester lacking oxo or methoxy groups.

- Properties : Lower polarity (logP ~2.5 inferred) compared to the target compound.

- Applications : Industrial solvent; demonstrates how oxo/methoxy groups enhance reactivity .

2.2.2 Vinyl Acetate ()

- Structure : Linear α,β-unsaturated ester.

- Reactivity : Undergoes radical polymerization (basis for polyvinyl acetate). The absence of a cyclic framework reduces steric hindrance, enabling faster kinetics .

2.3 Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, inferred) | Reactivity Highlights |

|---|---|---|---|---|---|

| 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate | C₁₀H₁₂O₅ | 212.20 | Cyclohexenyl, oxo, methoxy, acetate | ~250–300* | Michael addition, Diels-Alder |

| 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate | C₁₀H₁₄O₄ | 198.21 | Cyclopentenyl, oxo, methoxy, ethyl | ~220–260* | Enzymatic resolution |

| (E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate | C₁₃H₁₄O₅ | 250.25 | Phenyl, oxo, methoxy, acetate | ~280–320* | Conjugate addition |

| Cyclohexyl acetate | C₈H₁₄O₂ | 142.20 | Cyclohexyl, acetate | 172–175 | Hydrolysis, transesterification |

| Vinyl acetate | C₄H₆O₂ | 86.09 | Linear enol ester | 72–73 | Radical polymerization |

*Estimated based on molecular weight and functional group contributions.

Research Findings and Reactivity Insights

- Synthetic Routes: The target compound’s synthesis likely parallels methods in , involving acetylation of a hydroxy-enone precursor under acidic conditions (e.g., ZnCl₂ catalysis, as in ) . Enzymatic resolution (e.g., lipase) could isolate enantiomers if chirality exists at the cyclohexenyl ring .

- Reactivity: The enone system facilitates Diels-Alder reactions (as seen in vinyl acetate polymerization, ) and Michael additions . Methoxy groups enhance electron density, directing electrophilic attacks to specific positions (cf. phenyl analogs in ) .

Crystallography :

- Structural analogs (e.g., ) were characterized via X-ray diffraction, suggesting similar methods apply to confirm the target compound’s geometry .

Biological Activity

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

This compound is characterized by its unique structure, which includes a methoxy group and an oxocyclohexene moiety. These structural features are believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclohexene can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. In one study, it was found to induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent. The compound's effectiveness was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

Inhibition of Enzymatic Activity

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression. For example, preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells.

Study on Anticancer Activity

A notable study explored the anticancer properties of this compound in vitro. The results demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines. Flow cytometry analysis revealed an increase in the population of cells undergoing apoptosis.

Research on Antimicrobial Effects

In another investigation, the antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, with particular efficacy against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.